5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC14968998
Molecular Formula: C27H31NO6
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H31NO6 |
|---|---|
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | (4E)-5-(4-tert-butylphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C27H31NO6/c1-27(2,3)19-9-6-17(7-10-19)23-22(25(30)26(31)28(23)12-5-13-32-4)24(29)18-8-11-20-21(16-18)34-15-14-33-20/h6-11,16,23,29H,5,12-15H2,1-4H3/b24-22+ |
| Standard InChI Key | HZHHMQQRRCVCHE-ZNTNEXAZSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCOC |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCOC |
Introduction
Structural Characteristics
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Core Structure: The compound includes a pyrrolone ring, which is a common motif in many biologically active molecules. The presence of a benzodioxine moiety adds complexity and potentially enhances its chemical reactivity.
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Functional Groups: It contains a tert-butyl group, which increases lipophilicity, and hydroxyl and carbonyl groups, which can participate in hydrogen bonding and other chemical reactions.
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Substituents: The 3-methoxypropyl chain attached to the pyrrolone ring may influence its solubility and interaction with biological targets.
Potential Synthesis Route
The synthesis of this compound likely involves multi-step organic synthesis techniques. A possible route could include:
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Formation of the Pyrrolone Core: This might involve condensation reactions between appropriate precursors.
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Introduction of the Benzodioxine Moiety: This could be achieved through a coupling reaction with a benzodioxine derivative.
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Attachment of the tert-Butylphenyl Group: This might involve a palladium-catalyzed cross-coupling reaction.
Each step would require careful optimization to achieve high yields and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one. Notable examples include:
Future Research Directions
To fully explore the potential of 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one, further studies are needed:
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Synthetic Optimization: Developing efficient synthesis protocols to produce the compound in high purity and yield.
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Biological Screening: Conducting in vitro and in vivo studies to assess its biological activity and potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its activity or selectivity for specific biological targets.
These studies would provide valuable insights into its mechanism of action and therapeutic potential.
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